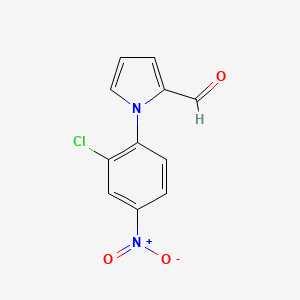

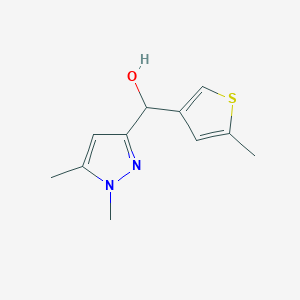

3-methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

科学的研究の応用

Green and Sustainable Synthetic Methods

Recent advancements demonstrate the application of "3-methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde" in developing green and sustainable synthetic routes. For example, the use of water as a solvent and ultrasound irradiation has been explored for the synthesis of indolylidine isoxazoles, showcasing a move towards eco-friendly chemistry practices. These methods not only emphasize high yields and short reaction times but also highlight the importance of using safer solvents and energy-efficient techniques in chemical synthesis C. Reddy & G. G. Reddy, 2020.

Anti-Cancer Activity

The synthesized indolylidine isoxazoles derived from "3-methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde" have been investigated for their anti-cancer properties. Docking studies against BCL-2 protein, a known cancer target, and subsequent in vitro testing against HepG2 cell lines reveal that these compounds exhibit promising anti-cancer activity, with IC50 values ranging between 37 and 57 μg/mL. This highlights the potential of such compounds in the development of new therapeutic agents for cancer treatment C. Reddy & G. G. Reddy, 2020.

Catalysis and Organic Synthesis

The compound has shown utility in catalytic processes and organic synthesis, serving as a precursor for various complex molecular structures. Research has demonstrated its role in copper-catalyzed three-component formal [3+1+2] benzannulation reactions, leading to the efficient synthesis of carbazoles and indoles with unusual aggregation-induced emission (AIE) properties. This not only underscores its versatility in synthetic chemistry but also its contribution to the development of materials with novel photophysical properties Tenglong Guo et al., 2020.

Antibacterial Activities

Derivatives of "3-methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde" have been explored for their antibacterial activities. Studies on indole-3-carbaldehyde semicarbazone derivatives have shown significant inhibitory activities against both Gram-positive and Gram-negative bacteria, indicating the potential for these compounds to be developed into new antibacterial agents Fernando Carrasco et al., 2020.

Molecular Docking and Modeling

The application of "3-methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde" extends into molecular modeling and docking studies, particularly in the context of drug discovery. Its derivatives have been used to explore interactions with biological targets, aiding in the identification and optimization of potential therapeutic agents. This computational approach complements experimental studies, providing insights into the mechanism of action at the molecular level C. Reddy & G. G. Reddy, 2020.

特性

IUPAC Name |

3-methyl-5-propan-2-yloxy-1H-indole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-8(2)16-10-4-5-12-11(6-10)9(3)13(7-15)14-12/h4-8,14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUSOMKLYMHRRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)OC(C)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-phenylamine](/img/structure/B2383926.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2383931.png)

![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2383932.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide](/img/no-structure.png)

![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B2383937.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide](/img/structure/B2383938.png)

![6-cyclopropyl-1-[(5-methylfuran-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2383940.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2383944.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2383946.png)